3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is an organic compound that belongs to the class of dihydropyrimidinones. This compound features a cyclobutylmethyl group attached to the nitrogen atom at the 3-position and a methyl group at the 6-position of the dihydropyrimidinone ring. Dihydropyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, solvent systems, and reaction temperatures. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the dihydropyrimidinone ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can introduce various functional groups onto the dihydropyrimidinone ring.
Scientific Research Applications
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 3-(Cyclopentylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
- 3-(Cyclohexylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Uniqueness
3-(Cyclobutylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and potential applications. The cyclobutylmethyl group may enhance the compound’s stability, binding affinity to targets, or overall pharmacokinetic properties.
Properties
IUPAC Name |
3-(cyclobutylmethyl)-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-5-10(13)12(7-11-8)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMTYHUMELWMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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